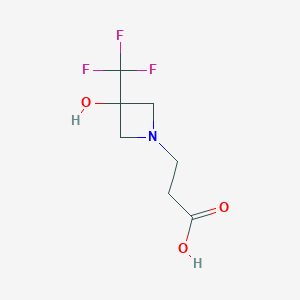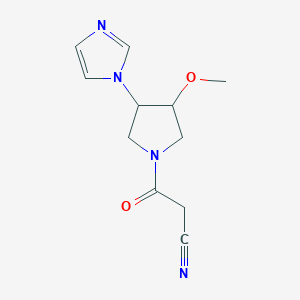
3-Chlor-1-(4-(Methoxymethyl)indolin-1-yl)propan-1-on
Übersicht
Beschreibung
3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a compound known for its significant relevance in organic chemistry and potential applications in various scientific fields. This compound, owing to its unique chemical structure, has garnered interest for its synthesis and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically starts with readily available precursors such as indoline and methoxymethyl chloride.
Reaction Conditions: A common method involves chlorination of indoline using thionyl chloride to introduce the chlorine atom at the desired position
Purification: Following the reaction, the compound is usually purified via crystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Scaling Up: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions, utilizing continuous flow reactors, and ensuring the availability of raw materials.
Environmental Considerations: Industrial production emphasizes minimizing waste and recycling solvents to adhere to green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming oxidized derivatives which may be analyzed for enhanced or altered bioactivity.
Reduction: Reduction of the compound can lead to the formation of various reduced analogs, contributing to the exploration of its chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under appropriate conditions (basic/acidic).
Major Products Formed:
Oxidized Forms: Products of oxidation with varying degrees of oxygen incorporation.
Reduced Forms: Reduction products with altered hydrogen content.
Substituted Derivatives: Various functionalized products depending on the substituents introduced.
Chemistry:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Reaction Mechanisms: Studied for understanding reaction pathways and mechanisms.
Biology:
Biological Assays: Utilized in various assays to understand its interaction with biological targets.
Medicine:
Drug Development: Explored for potential therapeutic applications due to its structural properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles.
Industry:
Material Science: Investigated for potential use in developing new materials or coatings.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound may act on specific enzymes, modifying their activity.
Signal Pathways: Can influence various cellular signaling pathways, leading to altered cellular responses.
Comparison Criteria:
Structural Uniqueness: Compared to other indoline derivatives, 3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one has a unique combination of a chlorine atom and a methoxymethyl group which could contribute to distinct chemical and biological properties.
Functional Group Variations: Differences in functional groups lead to varying reactivities and applications.
Wissenschaftliche Forschungsanwendungen
Neuroprotektive Wirkstoffe bei ischämischem Schlaganfall
Indolinderivate, wie z. B. „3-Chlor-1-(4-(Methoxymethyl)indolin-1-yl)propan-1-on“, wurden in der Entwicklung und Synthese multifunktionaler neuroprotektiver Wirkstoffe zur Behandlung des ischämischen Schlaganfalls eingesetzt . Diese Verbindungen haben signifikante schützende Wirkungen gegen H2O2-induzierten Zelltod von RAW 264.7-Zellen gezeigt . Einige Verbindungen haben das Zellüberleben bei Sauerstoff-Glukose-Deprivation/Reperfusion (OGD/R)-induzierten neuronalen Schäden signifikant erhöht .
Antioxidative Aktivität
Indolinderivate haben sich als signifikant antioxidativ erwiesen . Diese Eigenschaft macht sie in verschiedenen Anwendungen nützlich, bei denen oxidativer Stress eine Schlüsselrolle spielt, wie z. B. bei neurodegenerativen Erkrankungen und Alterung.
Entzündungshemmende Aktivität
Indolinderivate haben eine entzündungshemmende Aktivität gezeigt . Sie wurden in BV-2-Zellen als Senker der LPS-induzierten Sekretion von entzündungsfördernden Zytokinen, einschließlich TNF-α, IL-6 und NO, gefunden .
Antivirale Aktivität
Indolderivate, eine Klasse, zu der auch „this compound“ gehört, haben sich als antiviral erwiesen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente.
Antikrebsaktivität
Indolderivate haben sich auch als antikankeraktiv erwiesen . Dies deutet darauf hin, dass „this compound“ und ähnliche Verbindungen bei der Entwicklung neuer Antikrebsmedikamente eingesetzt werden könnten.
Antibakterielle Aktivität
Indolderivate haben sich als antibakteriell erwiesen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Methoxymethyl)indolin-1-yl)propan-2-one: Lacks the chlorine atom, which affects its reactivity.
3-Chloro-1-(4-hydroxyindolin-1-yl)propan-1-one: Substitution of the methoxymethyl group with a hydroxy group, leading to different chemical behavior.
1-(4-(Ethoxymethyl)indolin-1-yl)propan-3-one: Variation in alkyl group affects solubility and reactivity.
Eigenschaften
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKWTWZNLSECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)







![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)
![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1490288.png)



